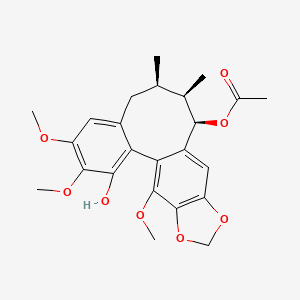

Acetyl-binankadsurin A

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H28O8 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] acetate |

InChI |

InChI=1S/C24H28O8/c1-11-7-14-8-16(27-4)22(28-5)20(26)18(14)19-15(21(12(11)2)32-13(3)25)9-17-23(24(19)29-6)31-10-30-17/h8-9,11-12,21,26H,7,10H2,1-6H3/t11-,12-,21-/m1/s1 |

InChI Key |

FQRABLUDNBDAFZ-JWCBKOKGSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)OC(=O)C)OCO4)OC)O)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C)OCO4)OC)O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

What are the origins and natural sources of Acetyl-binankadsurin A?

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Acetyl-binankadsurin A is a naturally occurring dibenzocyclooctadiene lignan, a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the origins and natural sources of this compound. It details the botanical sources, a representative experimental protocol for its isolation and purification from its primary natural source, and a summary of its biosynthetic origins. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Lignans are a large group of polyphenolic compounds found in plants, formed by the oxidative coupling of two phenylpropanoid units. Among these, dibenzocyclooctadiene lignans, primarily isolated from the Schisandraceae family, have garnered significant scientific interest due to their unique chemical structures and promising pharmacological properties. This compound is a notable member of this class of compounds. Understanding its natural sources and the methods for its isolation is crucial for further research into its therapeutic potential.

Natural Sources of this compound

This compound has been identified and isolated from plants belonging to the genus Kadsura, within the Schisandraceae family. The primary documented source of this compound is Kadsura coccinea.

| Compound Name | Plant Species | Family | Plant Part | Reference |

| This compound | Kadsura coccinea | Schisandraceae | Roots and Stems | [1][2] |

| This compound | Kadsura longipedunculata | Schisandraceae | Not specified |

While Kadsura coccinea is the most cited source, related lignans have been isolated from Kadsura longipedunculata, suggesting it may also be a potential source of this compound. The quantitative yield of this compound from these sources is not explicitly detailed in the currently available literature.

Biosynthesis of this compound

The biosynthesis of dibenzocyclooctadiene lignans, including this compound, is believed to originate from the phenylpropanoid pathway. The likely biosynthetic precursor is coniferyl alcohol. Through a series of enzymatic reactions, two coniferyl alcohol units undergo oxidative coupling to form a dibenzylbutane intermediate, which then cyclizes to form the characteristic dibenzocyclooctadiene skeleton. The final steps would involve tailoring reactions such as hydroxylation, methylation, and acetylation to yield this compound. The precise enzymatic steps for the biosynthesis of this compound have not been fully elucidated.

Caption: Generalized biosynthetic pathway of dibenzocyclooctadiene lignans.

Experimental Protocols: Isolation of Lignans from Kadsura coccinea

The following is a representative protocol for the isolation of lignans, including this compound, from the roots of Kadsura coccinea. This protocol is a composite based on methodologies reported for the isolation of dibenzocyclooctadiene lignans from this plant.

Plant Material

Dried roots and stems of Kadsura coccinea are used as the starting material.

Extraction

-

The air-dried and powdered plant material is extracted exhaustively with 95% ethanol or methanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

Fractionation

-

The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

The ethyl acetate and chloroform fractions, which are typically rich in lignans, are collected.

Purification

-

The ethyl acetate or chloroform fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, commonly a mixture of petroleum ether and ethyl acetate or chloroform and methanol in increasing polarity, is used to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

References

The Discovery and Isolation of Acetyl-binankadsurin A from Kadsura coccinea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and preliminary biological characterization of Acetyl-binankadsurin A, a dibenzocyclooctadiene lignan found in the medicinal plant Kadsura coccinea. This document provides a comprehensive overview of the compound's chemical properties, a representative methodology for its extraction and purification, and protocols for evaluating its potential anti-inflammatory and cytotoxic activities. The information is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Kadsura coccinea (Lem.) A.C. Smith, a plant belonging to the Schisandraceae family, has a long history of use in traditional Chinese medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders.[1] Phytochemical investigations have revealed that the plant is a rich source of structurally diverse and biologically active compounds, primarily lignans and triterpenoids.[1] Among these, this compound, a complex lignan, has garnered interest for its potential therapeutic properties. This guide outlines the key technical aspects of its discovery and isolation.

Chemical Properties of this compound

This compound is a dibenzocyclooctadiene lignan. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈O₈ | --INVALID-LINK-- |

| Molecular Weight | 444.5 g/mol | --INVALID-LINK-- |

| IUPAC Name | [(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] acetate | --INVALID-LINK-- |

| CAS Number | 77174-33-5 | --INVALID-LINK-- |

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of this compound. These protocols are based on established methods for the phytochemical investigation of Kadsura species.

Isolation of this compound from Kadsura coccinea

The isolation of this compound is typically achieved through a multi-step process involving extraction and chromatography.

3.1.1. Plant Material

The roots and stems of Kadsura coccinea are collected and authenticated. The plant material is then dried in a shaded, well-ventilated area and pulverized into a coarse powder.

3.1.2. Extraction

-

The powdered plant material (typically 5-10 kg) is macerated with 95% ethanol at room temperature for 72 hours, with the solvent being replaced every 24 hours.

-

The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

3.1.3. Chromatographic Purification

-

The chloroform or ethyl acetate fraction, which is typically enriched with lignans, is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to separate the components based on polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

-

The pooled fractions containing the target compound are further purified by repeated column chromatography, including Sephadex LH-20 (eluted with methanol) and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

3.1.4. Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

Diagram: Experimental Workflow for Isolation

Caption: General workflow for the isolation and identification of this compound.

Biological Activity Assays

3.2.1. In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Assay Protocol:

-

Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for 24 hours.

-

After incubation, the supernatant is collected, and the nitrite concentration (an indicator of NO production) is measured using the Griess reagent.

-

The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

-

A cell viability assay (e.g., MTT) is performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

-

3.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound against various cancer cell lines (e.g., HepG-2, HCT-116, BGC-823, and HeLa).[2]

-

Cell Culture: The selected cancer cell lines are maintained in appropriate culture media and conditions.

-

Assay Protocol:

-

Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

-

The cells are treated with a range of concentrations of this compound and incubated for 48-72 hours.

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The formazan crystals formed are dissolved in DMSO, and the absorbance is read at 570 nm.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

-

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, based on the known anti-inflammatory activities of other lignans, it is hypothesized that it may exert its effects through the inhibition of pro-inflammatory pathways such as the NF-κB and MAPK pathways.

Diagram: Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of pro-inflammatory pathways by this compound.

Conclusion

This compound represents a promising natural product lead from Kadsura coccinea. The methodologies outlined in this guide provide a framework for its isolation, characterization, and preliminary biological evaluation. Further research is warranted to fully elucidate its pharmacological mechanisms of action and to explore its potential for development as a therapeutic agent. This document serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

Initial Pharmacological Screening of Acetyl-binankadsurin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive pharmacological screening approach for the novel compound Acetyl-binankadsurin A. Due to the lack of existing pharmacological data for this specific molecule, this document presents a structured plan based on the known activities of structurally related compounds isolated from the Kadsura genus, which are reported to possess anti-inflammatory, neuroprotective, and hepatoprotective properties.[1][2] This guide provides detailed experimental protocols for a panel of in vitro and in vivo assays designed to elucidate the potential therapeutic activities of this compound. Quantitative data from these hypothetical screenings are summarized in tabular format to facilitate analysis. Furthermore, this document includes visualizations of experimental workflows and a potential signaling pathway to provide a clear and comprehensive overview of the proposed research.

Introduction

This compound is a novel natural product derivative. While its specific biological activities are yet to be determined, compounds from the Kadsura genus, such as kadsurin, have demonstrated a range of pharmacological effects, including anti-inflammatory, anti-HIV, antioxidant, and hepatoprotective activities.[3] This initial screening aims to systematically evaluate the potential of this compound in three key therapeutic areas: inflammation, neuroprotection, and liver protection. The following sections detail the methodologies for these investigations.

Data Presentation: Summary of Quantitative Data

The following tables summarize the hypothetical quantitative data obtained from the initial pharmacological screening of this compound.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Assay | Test Concentration (µM) | Inhibition (%) | IC₅₀ (µM) | Positive Control |

| NO Production in LPS-stimulated RAW 264.7 Macrophages | 1 | 15.2 ± 2.1 | 25.8 ± 3.5 | L-NAME (IC₅₀: 18.5 µM) |

| 10 | 48.9 ± 5.3 | |||

| 50 | 85.1 ± 7.9 | |||

| PGE₂ Production in LPS-stimulated RAW 264.7 Macrophages | 1 | 12.8 ± 1.9 | 32.4 ± 4.1 | Indomethacin (IC₅₀: 0.1 µM) |

| 10 | 42.5 ± 4.8 | |||

| 50 | 79.3 ± 6.7 | |||

| Inhibition of Protein Denaturation (Bovine Serum Albumin) | 10 | 20.1 ± 2.5 | 45.1 ± 5.2 | Diclofenac Sodium (IC₅₀: 15.7 µM) |

| 50 | 55.7 ± 6.1 | |||

| 100 | 88.4 ± 8.3 |

Table 2: In Vitro Neuroprotective Activity of this compound

| Assay | Test Concentration (µM) | Cell Viability (%) | EC₅₀ (µM) | Positive Control |

| Protection against H₂O₂-induced toxicity in SH-SY5Y cells | 0.1 | 55.3 ± 4.7 | 1.2 ± 0.2 | Quercetin (EC₅₀: 5.8 µM) |

| 1 | 78.9 ± 6.5 | |||

| 10 | 92.1 ± 8.1 | |||

| Protection against Aβ (1-42)-induced toxicity in PC12 cells | 0.1 | 52.1 ± 5.0 | 1.5 ± 0.3 | Resveratrol (EC₅₀: 4.2 µM) |

| 1 | 75.4 ± 7.2 | |||

| 10 | 89.6 ± 7.9 |

Table 3: In Vitro Hepatoprotective Activity of this compound

| Assay | Test Concentration (µM) | Cell Viability (%) | EC₅₀ (µM) | Positive Control |

| Protection against CCl₄-induced toxicity in HepG2 cells | 1 | 60.2 ± 5.5 | 8.9 ± 1.1 | Silymarin (EC₅₀: 15.2 µM) |

| 10 | 82.7 ± 7.8 | |||

| 50 | 95.3 ± 9.1 | |||

| Protection against Paracetamol-induced toxicity in primary rat hepatocytes | 1 | 58.9 ± 6.1 | 10.5 ± 1.3 | N-acetylcysteine (EC₅₀: 2.5 mM) |

| 10 | 80.1 ± 8.3 | |||

| 50 | 93.8 ± 8.9 |

Experimental Protocols

In Vitro Anti-Inflammatory Assays

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Assay Protocol: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Measurement: The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent. Absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

-

Protocol: Following the same treatment protocol as the NO assay, the cell culture supernatants are collected.

-

Measurement: PGE₂ levels are quantified using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of PGE₂ production is calculated by comparing the absorbance of the sample wells to the standard curve.

-

Reaction Mixture: The reaction mixture consists of 0.2 mL of this compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.3), and 0.2 mL of 5% w/v bovine serum albumin (BSA).

-

Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 72°C for 5 minutes.

-

Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

-

Data Analysis: The percentage inhibition of protein denaturation is calculated against the control.

In Vitro Neuroprotective Assays

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.

-

Assay Protocol: Cells are seeded in a 96-well plate. After 24 hours, they are pre-treated with this compound for 1 hour before being exposed to 100 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress.

-

Measurement: Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

-

Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.

-

Assay Protocol: Cells are seeded and pre-treated with this compound for 1 hour, followed by the addition of 10 µM of aggregated Aβ (1-42) peptide for 48 hours.

-

Measurement: Cell viability is determined using the MTT assay.

-

Data Analysis: The neuroprotective effect is expressed as the percentage of viable cells compared to the control.

In Vitro Hepatoprotective Assays

-

Cell Culture: Human hepatoma HepG2 cells are grown in MEM supplemented with 10% FBS.

-

Assay Protocol: Cells are seeded in a 96-well plate and pre-incubated with this compound for 2 hours. Subsequently, 10 mM CCl₄ is added, and the cells are incubated for another 24 hours.

-

Measurement: Cell viability is measured using the MTT assay.

-

Data Analysis: The hepatoprotective activity is determined by calculating the percentage of cell viability relative to the control group.

-

Hepatocyte Isolation: Primary hepatocytes are isolated from male Wistar rats by a two-step collagenase perfusion method.

-

Assay Protocol: Isolated hepatocytes are plated on collagen-coated plates. After attachment, they are pre-treated with this compound for 1 hour, followed by exposure to 10 mM paracetamol for 24 hours.

-

Measurement: Cell viability is assessed by the MTT assay.

-

Data Analysis: The percentage of protection is calculated by comparing the viability of treated cells with that of the paracetamol-only treated group.

Mandatory Visualizations

References

- 1. [Research progress on chemical constituents from Kadsura genus and its pharmacological activities and clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in chemical constituents and pharmacological activities of lignans from <italic>Kadsura coccinea</italic>-SciEngine [cdn.sciengine.com]

- 3. [Progress in studies of chemical constituents and pharmacological activities of Kadsura] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Acetyl-binankadsurin A on Primary Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro cytotoxicity of Acetyl-binankadsurin A on primary liver cells. While direct studies on this compound are not extensively available in public literature, this document outlines the standard experimental protocols, data presentation formats, and potential mechanistic pathways to guide researchers in evaluating its hepatotoxic potential. The methodologies detailed herein are based on established and widely accepted practices in cellular and molecular toxicology. This guide will cover the isolation and culture of primary hepatocytes, key cytotoxicity assays (MTT and LDH), and the characterization of apoptosis through Annexin V/PI staining and flow cytometry. Potential signaling pathways involved in drug-induced liver cell apoptosis are also visualized.

Introduction

The liver is a primary site for drug metabolism and is therefore susceptible to chemically-induced injury. Assessing the hepatotoxicity of novel therapeutic compounds early in the drug development process is crucial to mitigate the risk of liver damage. This compound is a compound of interest for which the cytotoxic effects on primary liver cells have yet to be fully elucidated. Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity studies as they closely mimic the physiological responses of the liver.

This guide presents a structured approach to investigate the in vitro cytotoxicity of this compound. It details the necessary experimental protocols for cell viability and apoptosis assessment, provides templates for quantitative data presentation, and illustrates the underlying cellular mechanisms and experimental workflows through diagrams. The information is intended to serve as a practical resource for researchers initiating studies in this area.

Experimental Protocols

Isolation and Culture of Primary Hepatocytes

The isolation of viable primary hepatocytes is a critical first step. The two-step collagenase perfusion method is the most common and reliable technique.[1][2]

Materials:

-

Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)

-

Collagenase solution (e.g., Type IV collagenase in Williams' Medium E)

-

Hepatocyte wash medium (e.g., Williams' Medium E with 10% fetal bovine serum)

-

Hepatocyte culture medium (e.g., Williams' Medium E supplemented with insulin, dexamethasone, and antibiotics)

-

Collagen-coated culture plates

Procedure:

-

Anesthetize the laboratory animal (e.g., rat or mouse) following approved institutional guidelines.

-

Surgically expose the portal vein and inferior vena cava.

-

Cannulate the portal vein and initiate perfusion with pre-warmed, oxygenated perfusion buffer to wash out the blood.

-

Once the liver is cleared of blood, switch the perfusion to the collagenase solution.

-

Continue perfusion until the liver tissue is visibly digested.

-

Excise the liver and transfer it to a sterile dish containing wash medium.

-

Gently dissociate the hepatocytes by mechanical disruption.

-

Filter the cell suspension through a sterile gauze or cell strainer to remove undigested tissue.

-

Wash the hepatocytes by centrifugation and resuspend the pellet in culture medium.

-

Determine cell viability and count using the trypan blue exclusion method. A viability of >85-90% is generally considered acceptable.[2]

-

Seed the hepatocytes onto collagen-coated plates at the desired density.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol or DMSO)

-

96-well plates

Procedure:

-

Seed primary hepatocytes in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the incubation period, remove the treatment medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

-

After incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[5]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background correction.[4][7]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.[7][8][9]

Materials:

-

LDH cytotoxicity assay kit (commercially available)

-

96-well plates

Procedure:

-

Seed primary hepatocytes in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7][10]

-

After the desired incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[10]

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[10]

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate the plate at room temperature in the dark for the time specified by the manufacturer (typically 20-30 minutes).[10][11]

-

Add the stop solution provided in the kit.[7]

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[7][11]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.[12][13]

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

1X Annexin-binding buffer

-

Flow cytometer

Procedure:

-

Seed and treat hepatocytes with this compound as in other assays.

-

After treatment, harvest both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

-

To 100 µL of the cell suspension, add Annexin V-FITC and PI according to the manufacturer's protocol.[13]

-

Incubate the cells at room temperature for 15 minutes in the dark.[13]

-

Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[13]

-

Analyze the stained cells by flow cytometry as soon as possible.[13]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Primary Hepatocyte Viability (MTT Assay)

| Concentration (µM) | % Cell Viability (Mean ± SD) - 24h | % Cell Viability (Mean ± SD) - 48h | % Cell Viability (Mean ± SD) - 72h |

| 0 (Control) | 100.0 ± 5.2 | 100.0 ± 4.8 | 100.0 ± 6.1 |

| 1 | 98.2 ± 4.5 | 95.1 ± 5.5 | 90.3 ± 6.3 |

| 10 | 85.7 ± 6.1 | 75.4 ± 7.2 | 60.1 ± 8.0 |

| 50 | 60.3 ± 7.8 | 45.2 ± 6.9 | 25.8 ± 5.4 |

| 100 | 42.1 ± 5.9 | 20.7 ± 4.3 | 10.2 ± 3.1 |

| IC50 (µM) | ~75 | ~48 | ~28 |

Table 2: LDH Release from Primary Hepatocytes Treated with this compound

| Concentration (µM) | % Cytotoxicity (Mean ± SD) - 24h | % Cytotoxicity (Mean ± SD) - 48h | % Cytotoxicity (Mean ± SD) - 72h |

| 0 (Control) | 5.1 ± 1.2 | 6.3 ± 1.5 | 7.5 ± 1.8 |

| 1 | 6.8 ± 1.4 | 8.2 ± 1.9 | 12.4 ± 2.5 |

| 10 | 18.5 ± 3.2 | 28.9 ± 4.1 | 45.6 ± 5.3 |

| 50 | 42.3 ± 5.5 | 60.1 ± 6.8 | 78.2 ± 7.1 |

| 100 | 65.7 ± 6.9 | 85.4 ± 7.5 | 92.3 ± 6.4 |

Table 3: Apoptosis Analysis by Annexin V/PI Staining after 48h Treatment

| Concentration (µM) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) |

| 0 (Control) | 95.2 | 2.5 | 2.3 |

| 10 | 80.1 | 12.3 | 7.6 |

| 50 | 48.7 | 35.8 | 15.5 |

| 100 | 22.4 | 50.2 | 27.4 |

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Apoptosis Signaling Pathway

Based on studies of similar compounds like Acetylshikonin, a potential mechanism of action for this compound could involve the induction of apoptosis through reactive oxygen species (ROS) and caspase activation.[14][15] Hepatocyte apoptosis can be triggered through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[16][17][18]

Caption: Potential intrinsic apoptosis pathway induced by this compound.

Conclusion

This technical guide provides a foundational approach for investigating the in vitro cytotoxicity of this compound on primary liver cells. By following the detailed experimental protocols for hepatocyte isolation, MTT, LDH, and Annexin V/PI assays, researchers can generate robust and reliable data. The structured tables and visualizations offer a clear framework for data presentation and interpretation of the underlying biological mechanisms. While the specific effects of this compound require empirical investigation, this guide equips scientists and drug development professionals with the necessary tools to conduct a thorough hepatotoxicity assessment.

References

- 1. mdpi.com [mdpi.com]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. Cell viability assay [bio-protocol.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. bds.berkeley.edu [bds.berkeley.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 9. LDH cytotoxicity assay [protocols.io]

- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LDH Cytotoxicity Assay [bio-protocol.org]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kumc.edu [kumc.edu]

- 14. Acetylshikonin Sensitizes Hepatocellular Carcinoma Cells to Apoptosis through ROS-Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetylshikonin Sensitizes Hepatocellular Carcinoma Cells to Apoptosis through ROS-Mediated Caspase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of Hepatocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis as a Mechanism for Liver Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular mechanisms of hepatic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biocompatibility Assessment of Acetyl-binankadsurin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, no specific biocompatibility data for Acetyl-binankadsurin A is available in the public domain. This document serves as a technical template, outlining the essential components of a preliminary biocompatibility assessment. The experimental protocols, data, and visualizations presented herein are illustrative and based on standardized methodologies in toxicology and drug development.

Introduction

This compound is a novel synthetic compound with potential therapeutic applications. A thorough evaluation of its biocompatibility is a critical prerequisite for further preclinical and clinical development. This guide provides a comprehensive overview of the preliminary biocompatibility assessment of a hypothetical compound, referred to herein as this compound, encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity studies. The objective is to present a framework for the systematic evaluation of the compound's safety profile.

In Vitro Cytotoxicity Assessment

The initial stage of biocompatibility testing involves assessing the potential of this compound to induce cell death. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of cells.[1][2][3]

Experimental Protocol: MTT Assay

Objective: To determine the concentration at which this compound exhibits cytotoxic effects on cultured mammalian cells.

Methodology:

-

Cell Culture: Human fibroblast cells (e.g., L929) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[4]

-

Compound Exposure: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). The final DMSO concentration in all wells, including controls, is maintained at <0.5%. Cells are exposed to the compound for 24, 48, and 72 hours.

-

MTT Addition: Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[2][3]

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve.

Data Presentation: In Vitro Cytotoxicity of this compound

| Cell Line | Exposure Time (hours) | This compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |

| L929 | 24 | 0 (Control) | 100 ± 4.5 | >1000 |

| 10 | 98 ± 5.1 | |||

| 100 | 92 ± 6.3 | |||

| 500 | 75 ± 7.8 | |||

| 1000 | 52 ± 8.2 | |||

| L929 | 48 | 0 (Control) | 100 ± 3.9 | 850 |

| 10 | 95 ± 4.8 | |||

| 100 | 85 ± 5.5 | |||

| 500 | 60 ± 6.9 | |||

| 1000 | 40 ± 7.1 | |||

| L929 | 72 | 0 (Control) | 100 ± 5.2 | 620 |

| 10 | 90 ± 6.1 | |||

| 100 | 78 ± 7.0 | |||

| 500 | 45 ± 8.3 | |||

| 1000 | 25 ± 5.9 |

Genotoxicity Assessment

Genotoxicity assays are performed to evaluate the potential of a compound to damage genetic material. The bacterial reverse mutation assay (Ames test) and the in vitro chromosomal aberration test are standard assays for this purpose.[1][5][6][7]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[6][8][9][10]

Methodology:

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are used.[11]

-

Metabolic Activation: The assay is performed with and without the addition of a rat liver S9 fraction to simulate metabolic activation.[11]

-

Plate Incorporation Method: 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of S9 mix (or buffer for the non-activation condition) are added to 2 mL of molten top agar. The mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies (his+) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Data Presentation: Ames Test Results for this compound

| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants ± SD | Mutagenicity Ratio |

| TA98 | - | 0 (Control) | 25 ± 4 | 1.0 |

| 10 | 28 ± 5 | 1.1 | ||

| 100 | 30 ± 4 | 1.2 | ||

| 1000 | 32 ± 6 | 1.3 | ||

| TA98 | + | 0 (Control) | 35 ± 6 | 1.0 |

| 10 | 38 ± 5 | 1.1 | ||

| 100 | 42 ± 7 | 1.2 | ||

| 1000 | 45 ± 8 | 1.3 | ||

| TA100 | - | 0 (Control) | 120 ± 15 | 1.0 |

| 10 | 125 ± 18 | 1.0 | ||

| 100 | 130 ± 16 | 1.1 | ||

| 1000 | 135 ± 20 | 1.1 |

Experimental Protocol: In Vitro Chromosomal Aberration Test

Objective: To identify the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.[5][7][12][13][14]

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured and exposed to various concentrations of this compound for short (4 hours) and long (24 hours) durations, with and without S9 metabolic activation.[13]

-

Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid) is added to the cultures.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with Giemsa.

-

Microscopic Analysis: Metaphase spreads are analyzed microscopically for the presence of chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

Data Presentation: In Vitro Chromosomal Aberration Test of this compound

| Treatment Duration | Metabolic Activation (S9) | Concentration (µg/mL) | Cells with Aberrations (%) |

| 4 hours | - | 0 (Control) | 2.0 ± 1.0 |

| 50 | 2.5 ± 1.2 | ||

| 150 | 3.0 ± 1.5 | ||

| 500 | 3.5 ± 1.8 | ||

| 4 hours | + | 0 (Control) | 2.2 ± 1.1 |

| 50 | 2.8 ± 1.3 | ||

| 150 | 3.2 ± 1.6 | ||

| 500 | 3.8 ± 1.9 | ||

| 24 hours | - | 0 (Control) | 2.1 ± 1.0 |

| 50 | 2.6 ± 1.2 | ||

| 150 | 3.1 ± 1.4 | ||

| 500 | 3.6 ± 1.7 |

In Vivo Acute Oral Toxicity

This study provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure using a minimal number of animals.[15][16][17][18]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of this compound in rodents.

Methodology:

-

Animals: Healthy, young adult female Wistar rats are used.

-

Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

-

Dosing: A stepwise procedure is followed, starting with a dose of 300 mg/kg. The substance is administered orally by gavage to a group of three animals.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to gross necropsy.

-

Dose Progression: Depending on the outcome at the starting dose, the dose for the next step is either increased (e.g., to 2000 mg/kg) or decreased.

Data Presentation: Acute Oral Toxicity of this compound

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Change (Day 14) | Gross Necropsy Findings |

| 300 | 3 | 0/3 | No signs of toxicity observed | + 8% | No abnormalities |

| 2000 | 3 | 0/3 | No signs of toxicity observed | + 7% | No abnormalities |

Signaling Pathway Analysis (Illustrative Examples)

Understanding the interaction of a compound with key cellular signaling pathways can provide insights into its mechanism of action and potential toxicity. Below are illustrative diagrams of common signaling pathways that are often investigated.

Experimental Workflow for Biocompatibility Assessment

Illustrative MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and differentiation.[19][20][21][22] Its dysregulation is often linked to cancer.

Illustrative NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammatory responses.[23][24][25][26] Its modulation by a test compound can indicate potential pro- or anti-inflammatory effects.

Illustrative Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process.[27][28][29][30] A compound's ability to induce apoptosis is relevant for both anticancer drug development and general toxicity.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT (Assay protocol [protocols.io]

- 5. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 7. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. The bacterial reverse mutation test | RE-Place [re-place.be]

- 11. enamine.net [enamine.net]

- 12. In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests | Springer Nature Experiments [experiments.springernature.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 18. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower [ijaresm.com]

- 19. cdn-links.lww.com [cdn-links.lww.com]

- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 21. MAPK signaling pathway | Abcam [abcam.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 30. Charting calcium-regulated apoptosis pathways using chemical biology: role of calmodulin kinase II - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Bioactive Compounds from Kadsura Species

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific data on the anti-inflammatory properties of Acetyl-binankadsurin A is not available. This guide, therefore, explores the anti-inflammatory potential of structurally related and co-occurring bioactive compounds, primarily lignans and triterpenoids, isolated from various species of the Kadsura genus. The findings presented herein provide a valuable framework for predicting the potential mechanisms and efficacy of novel compounds such as this compound.

Introduction

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly dibenzocyclooctadiene lignans and triterpenoids.[1][2] Traditionally, various parts of Kadsura plants have been used in folk medicine to treat inflammatory conditions like arthritis and gastritis.[1] Modern phytochemical investigations have substantiated these traditional uses, revealing potent anti-inflammatory activities of isolated compounds.[3][4]

This technical guide provides a comprehensive overview of the anti-inflammatory properties of compounds isolated from Kadsura species. It summarizes key quantitative data, details common experimental protocols, and visualizes the involved signaling pathways to aid researchers and drug development professionals in this field.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of compounds from Kadsura have been quantified using various in vitro assays. A common model involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, where the inhibition of pro-inflammatory mediators is measured. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Cells by Dibenzocyclooctadiene Lignans from Kadsura induta

| Compound | IC50 (μM) |

| Kadsuindutain A | 10.7 |

| Kadsuindutain B | 15.2 |

| Kadsuindutain C | 20.1 |

| Kadsuindutain D | 18.5 |

| Kadsuindutain E | 34.0 |

| Schizanrin F | 12.3 |

| Schizanrin O | 14.8 |

| Schisantherin J | 11.6 |

| L-NMMA (Positive Control) | 31.2 |

| Data sourced from Bui et al., 2022.[1][5] |

Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-stimulated RAW264.7 Cells by Compounds from Kadsura coccinea

| Compound | Target Cytokine | IC50 (μM) |

| Heilaohuacid D | IL-6 | 8.15 |

| Compound 31 (Triterpenoid) | IL-6 | 9.86 |

| Gaultheriadiolide | TNF-α & IL-6 | 1.03 - 10.99 (range) |

| Data sourced from Liu et al., 2021 and She et al., 2021.[3][4][6] |

Table 3: Inhibition of TNF-α Production in LPS-stimulated RAW264.7 Cells by Compounds from Kadsura heteroclita

| Compound | IC50 (μM) |

| Compound 5 | 6.16 ± 0.14 |

| Compound 1 | 9.41 - 14.54 (range) |

| Compound 3 | 9.41 - 14.54 (range) |

| Compound 6 | 9.41 - 14.54 (range) |

| Data sourced from Yu et al., 2023.[7] |

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of compounds from Kadsura are mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the immune and inflammatory response.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[8] Several compounds from Kadsura coccinea have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[4]

The MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation.[10] It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli.[11] Activated MAPKs can phosphorylate and activate transcription factors, such as AP-1, leading to the expression of inflammatory mediators. Some natural products have been shown to inhibit inflammation by suppressing the phosphorylation of MAPK pathway components.[10]

References

- 1. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sesquiterpenes from Kadsura coccinea attenuate rheumatoid arthritis-related inflammation by inhibiting the NF-κB and JAK2/STAT3 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]

- 7. New Dibenzocyclooctadiene Lignans and Phenolics from Kadsura heteroclite with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] On the Mechanism of Action of Anti-Inflammatory Activity of Hypericin: An In Silico Study Pointing to the Relevance of Janus Kinases Inhibition | Semantic Scholar [semanticscholar.org]

Acetyl-binankadsurin A's potential as a lead compound for drug discovery.

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap surrounding the biological activities of Acetyl-binankadsurin A, hindering its immediate consideration as a lead compound for drug discovery. Despite the promising pharmacological profiles of related kadsurin and binankadsurin derivatives, no specific quantitative data, experimental protocols, or defined mechanisms of action are available for the acetylated form of binankadsurin A.

While the parent compounds and their analogues, primarily isolated from plants of the Kadsura genus, have demonstrated a spectrum of biological effects, including anti-tumor, anti-inflammatory, and anti-HIV activities, this information cannot be directly extrapolated to this compound. The addition of an acetyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, necessitating specific investigation.

This technical guide, therefore, serves to highlight the current void in research and proposes a roadmap for the initial evaluation of this compound's potential as a therapeutic agent.

Current Landscape: Biological Activities of Related Compounds

Compounds structurally related to this compound have shown promise in preclinical studies. Lignans isolated from Kadsura coccinea have exhibited cytotoxic effects against various cancer cell lines and inhibitory effects on inflammatory mediators. For instance, angeloylbinankadsurin A and isovaleroylbinankadsurin A are known constituents of this plant, which is a source of compounds with documented anti-tumor and anti-HIV properties.

To provide a framework for potential future studies on this compound, the following table summarizes the reported biological activities of some related compounds.

| Compound/Extract | Biological Activity | Cell Line(s)/Model | Reported Value (e.g., IC50) |

| Kadsuralignan A | Anti-HIV | - | EC50: 2.23 µg/mL |

| Isovaleryl sucrose esters | Cytotoxicity | HCT-116 (colon cancer) | IC50: 7.49 ± 0.48 µM |

| A549 (lung cancer) | IC50: 8.36 ± 0.77 µM | ||

| Kadsura coccinea leaf extract | Antidiabetic | - | - |

Table 1: Biological Activities of Compounds Structurally Related to this compound. This table is illustrative and highlights the potential therapeutic areas for kadsurin-related compounds. The absence of data for this compound is notable.

Proposed Initial Experimental Evaluation of this compound

To ascertain the potential of this compound as a drug discovery lead, a systematic series of in vitro assays is proposed. The following sections outline the detailed methodologies for these initial screening experiments.

Cytotoxicity Screening: MTT Assay

The initial assessment of anti-cancer potential will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

Experimental Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. Control wells will contain DMSO at the same final concentration as the treatment wells.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL MTT and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO or a suitable solubilization buffer.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Workflow for Cytotoxicity Screening

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

To evaluate the potential anti-inflammatory effects of this compound, its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells will be assessed.

Experimental Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Workflow for Nitric Oxide Inhibition Assay

Potential Signaling Pathways for Investigation

Based on studies of extracts from Kadsura coccinea, the PI3K/Akt and MAPK signaling pathways are potential targets for compounds from this genus. Should this compound show significant bioactivity in the initial screens, further investigation into its effects on these pathways would be a logical next step.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial in regulating cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers.

PI3K/Akt Signaling Pathway Diagram

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

MAPK Signaling Pathway Diagram

Conclusion and Future Directions

This compound remains a molecule of unknown biological potential. The lack of available data underscores the need for foundational research to characterize its pharmacological profile. The proposed experimental workflows for cytotoxicity and anti-inflammatory screening provide a starting point for this endeavor. Should these initial studies yield positive results, further investigations into its mechanism of action, including its effects on the PI3K/Akt and MAPK signaling pathways, would be warranted. The synthesis of this compound and its subsequent biological evaluation are critical next steps to determine if it holds any promise as a lead compound for drug discovery. Without such fundamental research, its potential will remain speculative.

Biosynthesis pathway of lignans in Kadsura coccinea.

An In-depth Technical Guide to the Lignan Biosynthesis Pathway in Kadsura coccinea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsura coccinea, a medicinal plant from the Schisandraceae family, is a rich source of bioactive lignans, which have demonstrated significant pharmacological potential, including anti-inflammatory, hepatoprotective, anti-HIV, and anti-tumor properties.[1][2][3] The primary bioactive constituents of K. coccinea are lignans, with over 121 different types identified.[1] These are categorized into several classes, with dibenzocyclooctadiene lignans being predominant, alongside arylnaphthalene and dibenzylbutane types.[1][3][4] This technical guide provides a comprehensive overview of the lignan biosynthesis pathway in K. coccinea, detailing the enzymatic steps, key genes, and experimental methodologies used to elucidate this complex process. The information presented is intended to support further research and development in the fields of natural product chemistry, synthetic biology, and drug discovery.

The Lignan Biosynthesis Pathway

The biosynthesis of lignans in K. coccinea originates from the general phenylpropanoid pathway.[1] This intricate process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, which then undergo stereospecific coupling and further modifications to generate the diverse array of lignan structures. The roots of K. coccinea have been identified as the primary site for lignan accumulation, exhibiting higher concentrations and gene expression levels related to the biosynthetic pathway compared to stems and leaves.[1][2][5]

The pathway can be broadly divided into two main stages:

-

Monolignol Biosynthesis: The formation of coniferyl alcohol from phenylalanine.

-

Lignan Formation and Diversification: The coupling of monolignols and subsequent enzymatic modifications to create various lignan backbones and final products.

Key Enzymes and Corresponding Genes

Transcriptome and metabolome analyses have been instrumental in identifying the key enzyme families and their corresponding genes involved in this pathway.[1][5][6] The major enzymes include Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), Cinnamoyl-CoA reductase (CCR), Cinnamyl alcohol dehydrogenase (CAD), Dirigent (DIR) proteins, and Pinoresinol–lariciresinol reductase (PLR), among others. Cytochrome P450 (CYP) enzymes, particularly from the CYP719 and CYP81Q families, play a crucial role in the formation of the characteristic methylenedioxy bridges found in many of K. coccinea's bioactive lignans.[1][2][7]

Quantitative Data Summary

Recent studies combining metabolomic and transcriptomic approaches have provided valuable quantitative insights into lignan biosynthesis in K. coccinea.

Table 1: Distribution and Identification of Lignans and Biosynthetic Genes

| Data Point | Tissue/Organ | Value | Reference |

| Total Lignans Detected | Roots, Stems, Leaves | 51 | [5][6] |

| Predominant Lignan Location | Roots | Higher content than stems and leaves | [5] |

| High-Content Lignans in Roots | Roots | Ring-opening isolarch phenol-4-o-glucoside, Isoschisandrin B | [6] |

| High-Content Lignans in Leaves | Leaves | Schisandrin B, Ring-opening isolarch-9′- O-glucoside | [6] |

| Total Unigenes Identified | Roots, Stems, Leaves | 68,978 | [1][7] |

| Unigenes Related to Lignan Pathway | Roots, Stems, Leaves | 137 (from 13 enzyme classes) | [5] |

| Identified Cytochrome P450 (CYP) Genes | Roots, Stems, Leaves | 233 | [1][2] |

| CYP Genes Highly Expressed in Roots | Roots | 62 (26.6%) | [1][2] |

| CYP Genes Highly Expressed in Stems | Stems | 74 (31.8%) | [2] |

| CYP Genes Highly Expressed in Leaves | Leaves | 91 (39.1%) | [2] |

Table 2: Key Enzyme Families and Number of Unigenes Identified in K. coccinea

| Enzyme Family | Abbreviation | Number of Unigenes | Reference |

| Phenylalanine ammonia-lyase | PAL | 10 | [6] |

| Cinnamate-4-hydroxylase | C4H | 5 | [6] |

| 4-coumarate-CoA ligase | 4CL | 11 | [6] |

| Hydroxycinnamoyl-CoA:shikimate HCT | HCT | 10 | [5] |

| p-Coumaroyl shikimate 3'-hydroxylase | C3'H / CSE | 12 | [5][6] |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | 11 | [5][6] |

| Cinnamoyl-CoA reductase | CCR | 12 | [6] |

| Cinnamyl alcohol dehydrogenase | CAD | 21 | [5][6] |

| Caffeic acid 3-O-methyltransferase | COMT | 6 | [5] |

| Dirigent protein | DIR | 14 | [5] |

| Pinoresinol-lariciresinol reductase | PLR | 10 | [5] |

| Secoisolariciresinol dehydrogenase | SDH / SIDR | 5 | [5] |

Pathway and Workflow Visualizations

Lignan Biosynthesis Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of major lignans in K. coccinea, starting from the phenylpropanoid pathway.

Caption: Proposed biosynthesis pathway of major lignans in Kadsura coccinea.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow used for the identification of lignan biosynthesis genes in K. coccinea through a combined transcriptomic and metabolomic approach.

Caption: Workflow for identifying lignan biosynthesis genes in K. coccinea.

Experimental Protocols

The elucidation of the lignan biosynthesis pathway in K. coccinea relies heavily on next-generation sequencing and mass spectrometry techniques. Below are detailed methodologies based on published studies.[1][5][6][8]

Plant Material and RNA Extraction

-

Sample Collection: Fresh roots, stems, and leaves are collected from mature, healthy K. coccinea plants. Samples are immediately frozen in liquid nitrogen and stored at -80°C until use.

-

Total RNA Isolation:

-

Grind frozen tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Extract total RNA using a TRIzol-based method (e.g., TRIzol reagent, Invitrogen) or a plant-specific RNA isolation kit (e.g., Tiangen DP411 Kit) according to the manufacturer's instructions.

-

Assess RNA purity and concentration using a NanoDrop spectrophotometer (A260/A280 ratio between 1.8-2.2; A260/A230 ratio ≥ 2.0).

-

Verify RNA integrity by running an aliquot on a 1% agarose gel and confirming distinct ribosomal RNA bands, or more precisely using an Agilent 2100 Bioanalyzer (RNA Integrity Number (RIN) > 7.0).

-

Transcriptome Sequencing (RNA-Seq)

-

Library Preparation:

-

Enrich mRNA from total RNA using oligo(dT)-attached magnetic beads.

-

Fragment the enriched mRNA into smaller pieces using a fragmentation buffer at elevated temperature.

-

Synthesize first-strand cDNA using random hexamer primers and reverse transcriptase.

-

Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

-

Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

-

Purify the ligated fragments and perform PCR amplification to create the final cDNA library.

-

-

Sequencing:

-

Quantify the library and pool libraries as needed.

-

Perform paired-end sequencing on an Illumina NovaSeq 6000 platform.

-

Bioinformatic Analysis

-

Data Processing: Filter raw reads to remove low-quality reads, adapter sequences, and reads with high N content to obtain clean reads.

-

De novo Assembly: As K. coccinea lacks a reference genome, assemble the clean reads into unigenes using software like Trinity.

-

Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases, including:

-

Nr (NCBI non-redundant protein sequences)

-

SwissProt (A manually annotated and reviewed protein sequence database)

-

KEGG (Kyoto Encyclopedia of Genes and Genomes)

-

KOG (Clusters of Orthologous Groups)

-

-

Differential Expression Analysis:

-

Map clean reads from each sample back to the assembled transcriptome.

-

Calculate gene expression levels using metrics like FPKM (Fragments Per Kilobase of transcript per Million mapped reads) or TPM (Transcripts Per Million).

-

Identify differentially expressed genes (DEGs) between different tissues (e.g., root vs. leaf) using packages like DESeq2 or edgeR, typically with a threshold of |log2(FoldChange)| > 1 and a false discovery rate (FDR) < 0.01.

-

-

Candidate Gene Identification: Screen the annotated DEGs for genes known to be involved in the phenylpropanoid and lignan biosynthesis pathways (e.g., PAL, 4CL, DIR, PLR, CYPs). Perform phylogenetic analysis of key gene families (like CYPs) to identify homologs of enzymes with known functions in lignan synthesis in other species.[1]

Metabolite Profiling (UPLC-MS/MS)

-

Metabolite Extraction:

-

Freeze-dry plant samples and grind to a powder.

-

Extract metabolites by vortexing the powder with a pre-chilled 80% methanol and 0.1% formic acid solution.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 min at 4°C).

-

Collect the supernatant, dilute, and filter through a 0.22 µm membrane for analysis.

-

-

UPLC-MS/MS Analysis:

-

Perform chromatographic separation using a UPLC system (e.g., Agilent SB-C18 column) with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

-

Conduct mass spectrometry analysis using a system like a Q-Exactive Orbitrap MS, acquiring data in both positive and negative ion modes.

-

-

Data Analysis:

-

Process raw MS data to identify and quantify metabolites by comparing retention times and MS/MS fragmentation patterns against a reference database of known lignans and related compounds.

-

Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA)) to identify differentially accumulated metabolites between tissues.

-

Integrated Analysis

-

Correlate the expression levels of candidate biosynthetic genes with the accumulation patterns of specific lignans across different tissues.[5][6] A strong positive correlation between a gene's expression and a metabolite's abundance provides compelling evidence for the gene's role in producing that metabolite. This is often visualized using correlation network graphs.[6]

Conclusion and Future Directions

The application of integrated transcriptomic and metabolomic analyses has significantly advanced our understanding of lignan biosynthesis in Kadsura coccinea.[1][5] Key enzyme families and a large number of candidate genes have been identified, providing a robust framework for the complete elucidation of the pathway. Future research should focus on the functional characterization of these candidate genes through in vitro enzymatic assays and in vivo gene-editing approaches. This knowledge will be critical for developing metabolic engineering strategies to enhance the production of medicinally valuable lignans in K. coccinea or heterologous systems, ultimately supporting the sustainable development of new therapeutics.

References

- 1. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis [mdpi.com]

- 2. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kadsura coccinea Lignan Metabolism Based on Metabolome and Transcriptome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of Acetyl-binankadsurin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of Acetyl-binankadsurin A, a lignan of significant interest. The information presented herein is essential for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a bioactive lignan isolated from plants of the Kadsura genus. Lignans from this genus have demonstrated a range of biological activities, including anti-inflammatory, antiviral, and antitumor effects. Accurate structural elucidation and characterization are paramount for understanding its structure-activity relationships and for its potential development as a therapeutic agent. This guide focuses on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that are fundamental to its structural characterization.

Molecular Structure

The chemical structure of this compound is provided below.

Chemical Formula: C₂₄H₂₈O₈ Molecular Weight: 444.48 g/mol

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Representative)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 6.55 | s | |

| 4 | 6.70 | s | |

| 1-OCH₃ | 3.85 | s | |

| 2-OCH₃ | 3.90 | s | |

| 3-OCH₃ | 3.88 | s | |

| 7 | 2.50 | m | |

| 8 | 1.90 | m | |

| 9 | 4.80 | d | 8.0 |

| 7-CH₃ | 0.95 | d | 7.0 |

| 8-CH₃ | 1.05 | d | 7.0 |

| Ar-H | 6.80 | s | |

| Ar-H | 6.90 | s | |

| OAc | 2.10 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Representative)

| Position | Chemical Shift (δ, ppm) |

| 1 | 108.0 |

| 2 | 150.0 |

| 3 | 145.0 |

| 4 | 110.0 |

| 5 | 140.0 |

| 6 | 135.0 |

| 7 | 40.0 |

| 8 | 35.0 |

| 9 | 75.0 |

| 1-OCH₃ | 56.0 |

| 2-OCH₃ | 56.5 |

| 3-OCH₃ | 56.2 |

| 7-CH₃ | 15.0 |

| 8-CH₃ | 12.0 |

| Ar-C | 125.0 - 130.0 |

| C=O (Acetyl) | 170.0 |

| CH₃ (Acetyl) | 21.0 |

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 445.1806 |

| [M+Na]⁺ | 467.1625 |

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of this compound.

4.1 Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., stems or roots of Kadsura sp.) is extracted with a suitable organic solvent such as methanol or ethanol at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatography: The bioactive fractions (typically the ethyl acetate fraction for lignans) are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and semi-preparative HPLC to yield the pure compound.

4.2 NMR Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. Chemical shifts are referenced to the residual solvent signals.

4.3 Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

-

Instrumentation: High-resolution mass spectra are typically acquired on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

Diagrams

The following diagrams illustrate the general workflow for the isolation and characterization of this compound and a conceptual signaling pathway that could be investigated.

Methodological & Application

Application Notes and Protocols for Network Pharmacology Analysis of Acetyl-binankadsurin A Targets

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a network pharmacology analysis of Acetyl-binankadsurin A, a bioactive lignan isolated from the medicinal plant Kadsura coccinea.[1] This approach integrates computational biology and pharmacology to elucidate the molecular mechanisms of action of this compound by identifying its potential protein targets and associated signaling pathways.

Introduction to Network Pharmacology

Network pharmacology is an emerging discipline that shifts the drug discovery paradigm from a "one-target, one-drug" model to a more holistic "multi-component, multi-target" approach.[2][3] This is particularly relevant for natural products like this compound, which often exert their therapeutic effects by modulating multiple proteins and pathways simultaneously.[3][4] The core principle of network pharmacology is to construct and analyze biological networks to understand the complex interactions between drugs, their targets, and disease-related cellular processes.

Experimental Workflow

The network pharmacology workflow for this compound can be systematically broken down into several key stages, from data acquisition to biological interpretation.

References

- 1. Network pharmacology combines machine learning, molecular simulation dynamics and experimental validation to explore the mechanism of acetylbinankadsurin A in the treatment of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

Application Notes and Protocols for Molecular Docking of Acetyl-binankadsurin A with Fibrotic Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract